molecular formula C12H5F13I+ B14436113 Phenyl(tridecafluorohexyl)iodanium CAS No. 74061-31-7

Phenyl(tridecafluorohexyl)iodanium

Katalognummer: B14436113
CAS-Nummer: 74061-31-7
Molekulargewicht: 523.05 g/mol
InChI-Schlüssel: MMWPBYJGIINSSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl(tridecafluorohexyl)iodanium is a chemical compound known for its unique properties and applications in various fields It is an organoiodine compound that features a phenyl group attached to a tridecafluorohexyl chain via an iodonium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(tridecafluorohexyl)iodanium typically involves the reaction of phenyl iodide with tridecafluorohexyl iodide in the presence of a suitable oxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent, which facilitates the formation of the iodonium ion. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and minimize by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl(tridecafluorohexyl)iodanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The iodonium ion can be substituted by other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the iodonium ion under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodoarene derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Phenyl(tridecafluorohexyl)iodanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenyl(tridecafluorohexyl)iodanium involves the formation of a highly reactive iodonium ion, which can interact with various nucleophiles. The iodonium ion acts as an electrophile, facilitating the transfer of the phenyl or tridecafluorohexyl group to the nucleophile. This reactivity is harnessed in various synthetic applications to form new chemical bonds and functional groups .

Vergleich Mit ähnlichen Verbindungen

    Phenyl(trifluoromethyl)iodonium: Similar in structure but with a shorter fluorinated chain.

    Phenyl(pentafluoroethyl)iodonium: Another related compound with a different fluorinated chain length.

    Phenyl(nonafluorobutyl)iodonium: Features a different fluorinated chain length and reactivity profile.

Uniqueness: Phenyl(tridecafluorohexyl)iodanium is unique due to its longer fluorinated chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high stability and reactivity .

Eigenschaften

CAS-Nummer

74061-31-7

Molekularformel

C12H5F13I+

Molekulargewicht

523.05 g/mol

IUPAC-Name

phenyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)iodanium

InChI

InChI=1S/C12H5F13I/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)26-6-4-2-1-3-5-6/h1-5H/q+1

InChI-Schlüssel

MMWPBYJGIINSSX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[I+]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.